molecular formula C18H23N5O2S2 B2999499 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide CAS No. 1105200-49-4

2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide

Cat. No. B2999499
CAS RN: 1105200-49-4
M. Wt: 405.54
InChI Key: ZWGKRIIMAGVJTK-UHFFFAOYSA-N
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Description

The compound “2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a piperazine ring, a thiadiazole ring, and an acetamide group. These functional groups are common in many pharmaceutical compounds due to their diverse reactivity and potential for various biological activities .


Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including the formation of the piperazine ring, the introduction of the benzoyl group, the formation of the thiadiazole ring, and finally the attachment of the isopropylacetamide group .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several heterocyclic rings and functional groups. The exact structure would need to be confirmed by techniques such as NMR spectroscopy and mass spectrometry .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These properties could include its solubility, melting point, boiling point, and stability .

Scientific Research Applications

2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide has been extensively studied for its potential use in drug development. It has been shown to have a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has also been studied for its potential use in treating neurological disorders and as a potential therapy for drug addiction.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide in lab experiments is its wide range of pharmacological activities. It has been shown to have potential therapeutic applications for various diseases, making it a valuable compound for drug development. However, one of the limitations of using this compound is its complex mechanism of action, which requires further research to fully understand.

Future Directions

There are several future directions for research on 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide. One area of research is to further elucidate the compound's mechanism of action, which could lead to the development of more effective therapies for various diseases. Another area of research is to optimize the synthesis method for higher yield and purity. Additionally, further studies are needed to determine the compound's potential for use in treating drug addiction and neurological disorders.

Synthesis Methods

The synthesis of 2-((5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide involves the reaction of 4-benzoylpiperazine with thiosemicarbazide, followed by the reaction of the resulting product with isopropyl chloroacetate. The final product is obtained by reacting the intermediate product with potassium thiocyanate. This method has been optimized for high yield and purity.

Safety and Hazards

The safety and hazards associated with this compound are not known. As with any chemical compound, appropriate safety precautions should be taken when handling it .

properties

IUPAC Name

2-[[5-(4-benzoylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N5O2S2/c1-13(2)19-15(24)12-26-18-21-20-17(27-18)23-10-8-22(9-11-23)16(25)14-6-4-3-5-7-14/h3-7,13H,8-12H2,1-2H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWGKRIIMAGVJTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)CSC1=NN=C(S1)N2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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